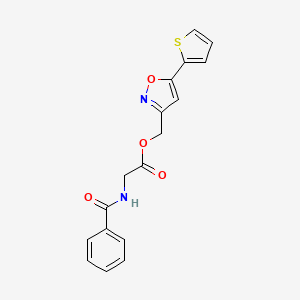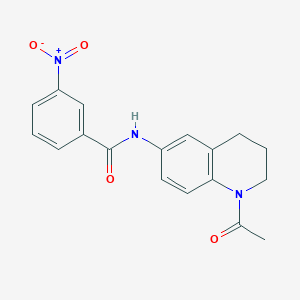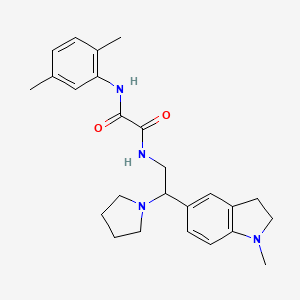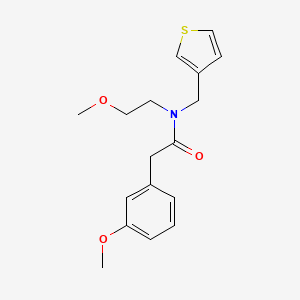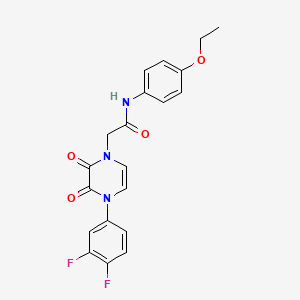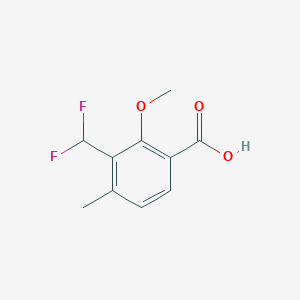![molecular formula C17H15FN2OS2 B3011389 (2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 898408-87-2](/img/structure/B3011389.png)
(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15FN2OS2 and its molecular weight is 346.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Acrylamide derivatives, such as those synthesized in the study by Kamal et al. (2014), have shown promising cytotoxic activity against various human cancer cell lines. These compounds, including closely related chemical structures, act as tubulin polymerization inhibitors and have demonstrated significant anti-tubulin activity, cell-cycle effects, and the potential to induce apoptotic cell death in cancer cells (Kamal, Ashraf, Khan, Nimbarte, Faazil, Subba Reddy, & Taj, 2014).
Fluorescence Quenching Studies
The quenching of tryptophanyl fluorescence by acrylamide has been studied by Eftink and Ghiron (1976), revealing the molecule's efficiency as a fluorescence quencher. This property allows for the discrimination of exposure levels of tryptophan residues in proteins, providing valuable insights into protein conformation and interactions (Eftink & Ghiron, 1976).
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine, synthesized through methods including the use of acrylamide derivatives, have been evaluated for their antimicrobial activity. These compounds have shown significant activity against a range of bacterial and fungal strains, highlighting the potential of acrylamide derivatives in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Polymer Science and Material Chemistry
The reversible addition-fragmentation chain transfer (RAFT) polymerization of water-soluble bisubstituted acrylamide derivatives, like N-acryloylmorpholine, demonstrates the role of acrylamide derivatives in synthesizing homopolymers with potential applications in biotechnology and materials science. These polymers show controlled molecular weight distribution and could be applied in various fields, including drug delivery systems (Favier, Charreyre, Chaumont, & Pichot, 2002).
Synthesis of Fluorinated Compounds
In the realm of organic chemistry, acrylamide derivatives are utilized in the synthesis of fluorinated heterocyclic compounds, which are of interest due to their potential pharmaceutical applications. These synthetic methodologies enable the creation of various fluorine-containing molecules, underscoring the versatility of acrylamide derivatives in medicinal chemistry (Shi, Wang, & Schlosser, 1996).
特性
IUPAC Name |
(E)-N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-2-9-20-14-7-5-12(18)11-15(14)23-17(20)19-16(21)8-6-13-4-3-10-22-13/h3-8,10-11H,2,9H2,1H3/b8-6+,19-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDLMYJSDMTLV-MRBCGABUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
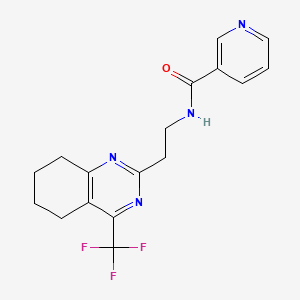
![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)
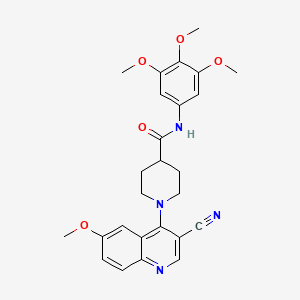

![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)
![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline](/img/structure/B3011319.png)
